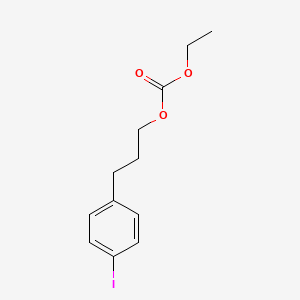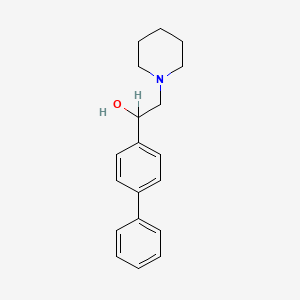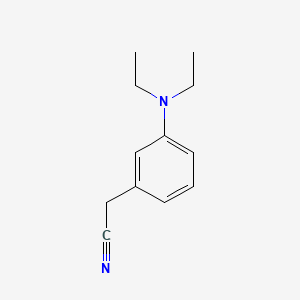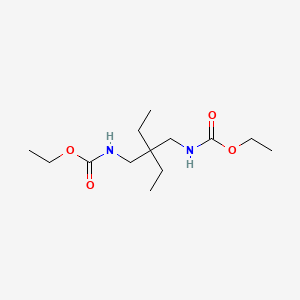
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is a chemical compound with the formula C_13H_26N_2O_4 It is an ester derivative of carbamic acid, which is known for its applications in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester typically involves the reaction of diethylamine with diethyl carbonate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal oxide, which facilitates the formation of the ester bond. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products Formed
Oxidation: Formation of diethyl carbonate and nitrogen oxides.
Reduction: Formation of diethylamine and alcohols.
Substitution: Formation of substituted carbamates and halides.
Aplicaciones Científicas De Investigación
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the ester functional group, which can undergo hydrolysis to release the active carbamate moiety. The pathways involved include the inhibition of acetylcholinesterase and other carbamate-sensitive enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl carbonate: An ester of carbonic acid and ethanol, used as a solvent and fuel additive.
Ethyl carbamate: An ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a fermentation byproduct.
Methyl carbamate: Another ester of carbamic acid, used in the production of pesticides and as a chemical intermediate.
Uniqueness
Carbamic acid, (2,2-diethyl-1,3-propylene)DI-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63884-61-7 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
ethyl N-[2-[(ethoxycarbonylamino)methyl]-2-ethylbutyl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-13(6-2,9-14-11(16)18-7-3)10-15-12(17)19-8-4/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
Clave InChI |
JOFVJGBNXDXSEO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CNC(=O)OCC)CNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


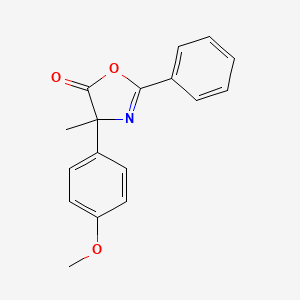
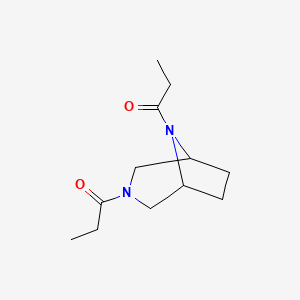
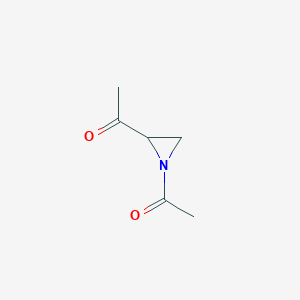
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)

![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
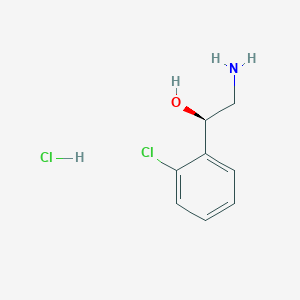

![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
